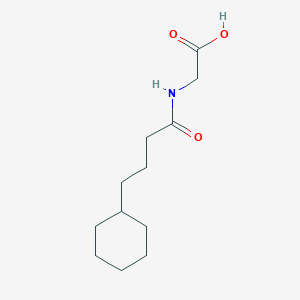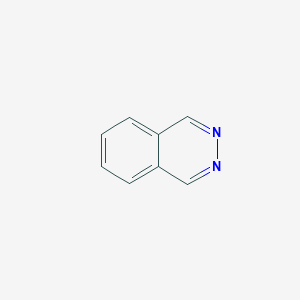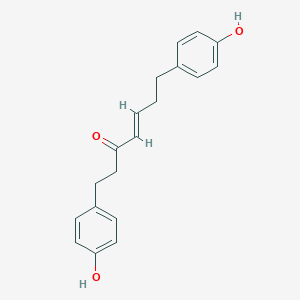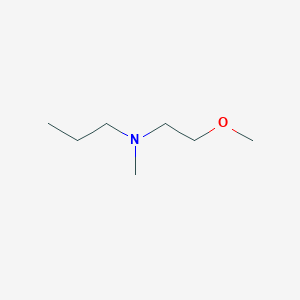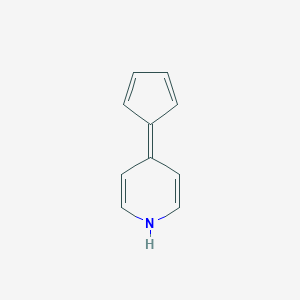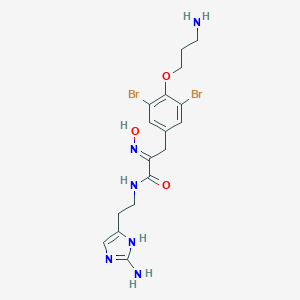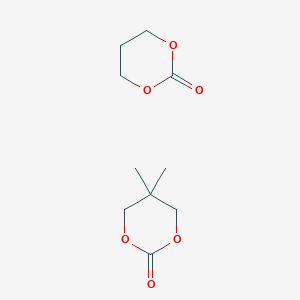
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer, also known as P(DMTMC-TMC), is a biodegradable polymer that has gained immense attention in the field of biomedical research due to its unique properties. This copolymer has been extensively studied for its potential applications in drug delivery systems, tissue engineering, and other biomedical fields.
Mécanisme D'action
P(DMTMC-TMC) has a unique mechanism of action. The copolymer can encapsulate drugs and protect them from degradation. The copolymer can also release the drug in a controlled manner, thereby increasing the drug's efficacy. The copolymer can target specific sites by modifying the copolymer's surface with ligands or antibodies.
Effets Biochimiques Et Physiologiques
P(DMTMC-TMC) is biodegradable and biocompatible. The copolymer can degrade into non-toxic products, which can be easily eliminated from the body. The copolymer has been shown to have low toxicity and does not cause any significant physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
P(DMTMC-TMC) has several advantages for lab experiments. The copolymer is easy to synthesize and can be modified to suit specific experimental requirements. The copolymer has a high loading capacity and can release the drug in a controlled manner. However, the copolymer has some limitations. The copolymer's properties can vary depending on the synthesis method and experimental conditions. The copolymer's degradation rate can also vary depending on the experimental conditions.
Orientations Futures
P(DMTMC-TMC) has several potential future directions. The copolymer can be modified to target specific sites and deliver drugs more efficiently. The copolymer can also be used in tissue engineering to create scaffolds for tissue regeneration. The copolymer can also be used in the development of implantable devices. The copolymer's properties can be further optimized to improve its performance in various biomedical applications.
Conclusion:
P(DMTMC-TMC) is a biodegradable copolymer that has shown great potential in the field of biomedical research. The copolymer can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymer has a unique mechanism of action and can be used to encapsulate drugs and deliver them to specific target sites. The copolymer is biocompatible and biodegradable and has several advantages for lab experiments. The copolymer has several potential future directions, and its properties can be further optimized to improve its performance in various biomedical applications.
Méthodes De Synthèse
P(DMTMC-TMC) can be synthesized by ring-opening polymerization of DMTMC and TMC monomers. The copolymerization of these monomers can be achieved by using various catalysts such as stannous octoate, tin(II) chloride, or triethylamine. The copolymerization reaction can be carried out in different solvents such as chloroform, toluene, or dichloromethane.
Applications De Recherche Scientifique
P(DMTMC-TMC) has shown great potential in the field of drug delivery systems. The copolymer can be used to encapsulate drugs and deliver them to specific target sites. The copolymer has a high loading capacity and can release the drug in a controlled manner. P(DMTMC-TMC) has been used to deliver various drugs such as anticancer drugs, antibiotics, and anti-inflammatory drugs.
Propriétés
Numéro CAS |
127475-72-3 |
|---|---|
Nom du produit |
Dimethyltrimethylene carbonate-trimethylene carbonate copolymer |
Formule moléculaire |
C10H16O6 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5,5-dimethyl-1,3-dioxan-2-one;1,3-dioxan-2-one |
InChI |
InChI=1S/C6H10O3.C4H6O3/c1-6(2)3-8-5(7)9-4-6;5-4-6-2-1-3-7-4/h3-4H2,1-2H3;1-3H2 |
Clé InChI |
ONGWYGHSZMBMGR-UHFFFAOYSA-N |
SMILES |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
SMILES canonique |
CC1(COC(=O)OC1)C.C1COC(=O)OC1 |
Synonymes |
dimethyltrimethylene carbonate-trimethylene carbonate copolymer DMTMC-TMC copolyme |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



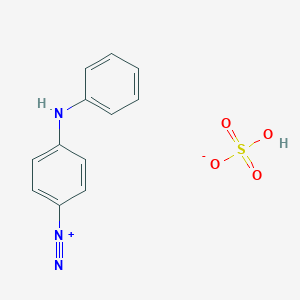
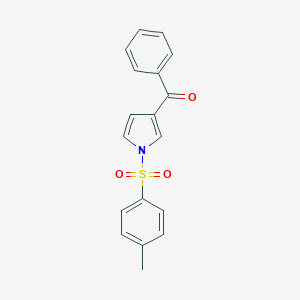
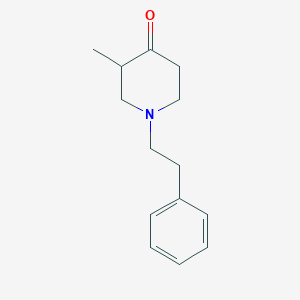
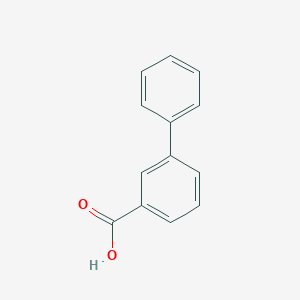
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)
![Ethyl 1-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B143726.png)
